molecular formula C17H17NO5 B14949867 ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B14949867
M. Wt: 315.32 g/mol
InChI Key: XNLQLNNZSOSVGU-UKTHLTGXSA-N
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Description

Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base . The reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzylidene positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzylidene group can participate in conjugation with enzymes or receptors, affecting their activity. The ester functionalities may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: shares similarities with other benzylidene and pyrrole derivatives.

    Mthis compound: Similar structure but with a methyl ester group.

    Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of an ester.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

ethyl (5E)-4-hydroxy-5-[(3-methoxycarbonylphenyl)methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C17H17NO5/c1-4-23-17(21)14-10(2)18-13(15(14)19)9-11-6-5-7-12(8-11)16(20)22-3/h5-9,19H,4H2,1-3H3/b13-9+

InChI Key

XNLQLNNZSOSVGU-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)C(=O)OC)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)C(=O)OC)N=C1C)O

Origin of Product

United States

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